4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone
Overview
Description
It is a potent carcinogen found in cured tobacco and produced during the burning of tobacco products . This compound plays a significant role in the carcinogenicity associated with tobacco use.
Mechanism of Action
Target of Action
4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone, also known as 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, is a nitrosamine that has methyl and 3-carboxypropyl substituents . It is a tobacco-derived nitrosamino acid that is a known animal and potential human carcinogen
Mode of Action
It is known that nitrosamines, in general, can induce a process of carcinogenesis by corrupting normal cellular pathways .
Biochemical Pathways
Given its carcinogenic nature, it is likely to be involved in pathways related to cell growth and proliferation .
Pharmacokinetics
It is known to be a metabolite in rats and has been found in urine .
Result of Action
This compound is known to induce bladder transitional cell carcinomas in rats . It has also been identified as a contaminant in certain blood pressure medications .
Action Environment
It is known to be a tobacco-derived compound , suggesting that its presence and effects may be influenced by tobacco use.
Biochemical Analysis
Biochemical Properties
It is synthesized from secondary amines using tert-butyl nitrite under solvent-free conditions .
Cellular Effects
4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone has been found to have significant effects on cells, particularly in the context of lung cancer. It is among the most potent carcinogens associated with lung cancer .
Temporal Effects in Laboratory Settings
It is known that nitrosamine impurities, such as this compound, can pose a risk to patients and have resulted in drug recalls .
Dosage Effects in Animal Models
In animal models, 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone has been shown to induce bladder transitional cell carcinomas in rats
Metabolic Pathways
Preparation Methods
Nicotine-derived nitrosamine ketone can be synthesized through various methods. One efficient synthesis involves the use of tert-butyl nitrite under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields. Another method involves the nitrosation of secondary amines using the [NO+·Crown·H(NO3)2-] complex, which provides a stable and efficient source of nitrosonium ions under mild conditions .
Chemical Reactions Analysis
Nicotine-derived nitrosamine ketone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound is initially a procarcinogen that requires activation to exert its effects. This activation is primarily carried out by enzymes of the cytochrome pigment multigene family, which catalyze hydroxylation reactions . The major products formed from these reactions include DNA adducts, which are crucial in the carcinogenic process .
Scientific Research Applications
Nicotine-derived nitrosamine ketone is extensively studied for its role in carcinogenesis. It is used in research to understand the mechanisms of tobacco-related cancers, particularly lung cancer . The compound is also used to study the formation of DNA adducts and their role in mutagenesis and carcinogenesis . Additionally, it is employed in research to investigate the effects of tobacco-specific nitrosamines on various biological systems .
Comparison with Similar Compounds
Nicotine-derived nitrosamine ketone is one of several tobacco-specific nitrosamines, including N’-nitrosonornicotine and N-nitrosodimethylamine . Compared to these compounds, nicotine-derived nitrosamine ketone is considered the most potent carcinogen . Its unique structure and reactivity make it a critical target for research in tobacco-related carcinogenesis.
Similar compounds include:
- N’-nitrosonornicotine
- N-nitrosodimethylamine
- N-nitrosopyrrolidine
These compounds share similar pathways of activation and carcinogenicity but differ in their potency and specific biological effects .
Properties
IUPAC Name |
N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)nitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAQQSHRLBFIEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20796 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020881 | |
Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-(n-nitroso-n-methylamino)-1-(3-pyridyl)-1-butanone (nnk) is a pale yellow crystalline solid. (NTP, 1992), Pale yellow solid; [CAMEO] White solid; [MSDSonline], Solid | |
Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20796 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |
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Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
10 to 50 mg/mL at 65.3 °F (NTP, 1992), Soluble in water and organic solvents | |
Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |
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URL | https://cameochemicals.noaa.gov/chemical/20796 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7771 | |
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Density |
less than 1 (NTP, 1992) | |
Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20796 | |
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Mechanism of Action |
The metabolic activation of NNK and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) to DNA adducts is critical for the expression of their carcinogenic activities. The metabolic activation process has been documented extensively in laboratory animals. Cytochrome P450 enzymes are the principal catalysts of this process, and those in the 2A family appear to be the most efficient in both humans and laboratory animals. NNK is a genotoxic compound. It was shown to be mutagenic in bacteria, in rodent fibroblasts and in human lymphoblastoid cells in vitro. It caused cytogenic effects in a variety of mammalian cells in vitro and induced transformation of the pancreatic duct cells of hamsters. In vivo, NNK induced micronucleus formation in the bone marrow of mice and DNA strand breaks in the hepatocytes of rats and hamsters. NNAL was reported to be mutagenic in Salmonella in a single study. In addition to the classical mechanisms of carcinogenesis that proceed through the formation of DNA adducts, NNK also binds to nicotinic and other receptors, which leads to downstream effects that contribute to the development of cancer. These effects have been observed in experimental systems including pancreatic and lung cells from humans and laboratory animals., 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and N'-nitrosonornicotine are the most abundant strong carcinogens in smokeless tobacco; uptake and metabolic activation in smokeless tobacco users have been clearly observed. In rats, combined application of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N'-nitrosonornicotine induced oral tumors consistent with their induction by smokeless tobacco. One of the mechanisms of carcinogenicity is cytochrome P450-mediated alpha-hydroxylation, which leads to the formation of DNA and hemoglobin adducts that are commonly detected in users of tobacco., Structure-activity studies suggest that both DNA methylation and pyridyloxobutylation are important in NNK-induced lung tumorigenesis in rats., Persistent O6-MeGua is the critical determinant of lung tumor induction in A/J mice, but does not account for differences in sensitivity to NNK induced lung tumorigenesis between A/J and C57BL/6 mice. ... Levels of O6-methylguanine (O6-MedGuo) measured 96 hr after treatment of A/J mice correlate strongly with tumor multiplicity, independent of the source of the methylating agent, e.g. NNK ... . In addition, GC to AT transitions in codon 12 of the K-ras gene are observed in a high percentage of lung tumors induced by NNK in A/J mice, consistent with the importance of O6-MeGua. ... Pyridyloxobutyl adducts inhibit O6-alkylguanine-DNA alkyltransferase (AGT), the enzyme responsible for the repair of O6-MedGuo. Since O6-MedGuo is also formed by metabolic activation of NNK, this phenomenon is probably important in the persistence of O6-MedGuo in NNK-exposed tissues., For more Mechanism of Action (Complete) data for 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone (13 total), please visit the HSDB record page. | |
Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |
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Color/Form |
Light-yellow crystalline soild | |
CAS No. |
64091-91-4, 64091-50-5 | |
Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |
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Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |
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Record name | 1-Butanone, 4-(methylnitrosamino)-1-(3-pyridyl)- | |
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Record name | NNK (carcinogen) | |
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Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone | |
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Record name | 1-Butanone, 4-(methylnitrosoamino)-1-(3-pyridinyl)- | |
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Record name | 4-(N-NITROSOMETHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE | |
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Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7771 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011603 | |
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Melting Point |
151 to 153 °F (NTP, 1992), 63 °C, 64 °C | |
Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |
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Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7771 | |
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Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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